molecular formula C15H12O5 B6401155 3-(4-Carboxyphenyl)-2-methoxybenzoic acid CAS No. 1261899-24-4

3-(4-Carboxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6401155
CAS No.: 1261899-24-4
M. Wt: 272.25 g/mol
InChI Key: YTJCWCGURDYJKO-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzene ring substituted with a carboxyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxyphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-carboxybenzaldehyde with 2-methoxybenzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Carboxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) and other coordination compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets. The carboxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    4-Carboxyphenylboronic Acid: Shares the carboxyl group but differs in the presence of a boronic acid group instead of a methoxy group.

    3-(4-Carboxyphenyl)propionic Acid: Similar structure but with a propionic acid group instead of a methoxy group.

    1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A more complex compound with multiple carboxyl groups.

Uniqueness: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both a carboxyl and a methoxy group on the benzene ring

Properties

IUPAC Name

3-(4-carboxyphenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-11(3-2-4-12(13)15(18)19)9-5-7-10(8-6-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJCWCGURDYJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689922
Record name 2-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-24-4
Record name 2-Methoxy[1,1′-biphenyl]-3,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261899-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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